Chemical structure and properties of Ethyl 8-(4-methylphenyl)-8-oxooctanoate
Chemical structure and properties of Ethyl 8-(4-methylphenyl)-8-oxooctanoate
Executive Summary
Ethyl 8-(4-methylphenyl)-8-oxooctanoate (CAS: 898751-62-7) is a specialized organic intermediate characterized by a linear octanoyl chain terminating in an ethyl ester on one end and a para-toluoyl (4-methylbenzoyl) moiety on the other.[1] It serves as a critical building block in medicinal chemistry, particularly in the synthesis of Histone Deacetylase (HDAC) inhibitors , PROTAC linkers , and lipophilic drug delivery systems. Its dual functionality—an electrophilic ketone and a hydrolyzable ester—allows for divergent synthetic pathways, making it a versatile scaffold for fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | Ethyl 8-(4-methylphenyl)-8-oxooctanoate |
| Common Synonyms | Ethyl 8-(p-tolyl)-8-oxooctanoate; 7-(4-Methylbenzoyl)heptanoic acid ethyl ester |
| CAS Number | 898751-62-7 |
| Molecular Formula | C₁₇H₂₄O₃ |
| Molecular Weight | 276.37 g/mol |
| SMILES | CCOC(=O)CCCCCCC(=O)c1ccc(C)cc1 |
| InChI Key | IYXQONPNRHZGEJ-UHFFFAOYSA-N (Analogous) |
Physical Properties (Experimental & Predicted)
| Property | Value | Context/Method |
| Appearance | Pale yellow oil or low-melting solid | Standard State |
| Boiling Point | 415.0 ± 30.0 °C | Predicted (760 Torr) |
| Density | 1.05 ± 0.1 g/cm³ | Predicted |
| LogP | 4.2 - 4.5 | High Lipophilicity |
| Solubility | DMSO, DCM, Ethyl Acetate, Ethanol | Insoluble in Water |
Synthesis & Production Protocol
The industrial standard for synthesizing aryl-keto esters of this chain length relies on Friedel-Crafts Acylation . This method ensures high regioselectivity for the para position on the toluene ring due to steric hindrance at the ortho positions and the electronic directing effects of the methyl group.
Reaction Logic
The synthesis couples Toluene with Ethyl 8-chloro-8-oxooctanoate (Ethyl suberyl chloride) using a Lewis acid catalyst.
-
Substrate: Toluene (Activated aromatic ring).
-
Acylating Agent: Ethyl 8-chloro-8-oxooctanoate (Generated from suberic acid monoethyl ester).
-
Catalyst: Aluminum Chloride (
).[2] -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Visualization of Synthesis Pathway
Figure 1: Step-wise synthetic pathway from suberic acid precursors to the final aryl-keto ester.[2][3]
Detailed Experimental Procedure
Step 1: Preparation of the Acyl Chloride
-
Dissolve mono-ethyl suberate (20.2 g, 100 mmol) in anhydrous DCM (100 mL).
-
Add Thionyl chloride (
, 14.3 g, 120 mmol) dropwise at 0°C. -
Add a catalytic amount of DMF (2-3 drops).
-
Reflux for 2 hours until gas evolution (
) ceases. -
Concentrate in vacuo to yield crude Ethyl 8-chloro-8-oxooctanoate . Use immediately.
Step 2: Friedel-Crafts Acylation
-
Setup: Flame-dried 3-neck round bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer.
-
Charge: Add anhydrous
(14.6 g, 110 mmol) and anhydrous DCM (150 mL). Cool to 0°C.[4] -
Addition: Dissolve the crude acyl chloride (from Step 1) in DCM (50 mL) and add dropwise to the
suspension. Stir for 15 min to form the acylium ion complex. -
Reaction: Add Toluene (10.1 g, 110 mmol) dropwise, maintaining internal temperature < 5°C.
-
Progression: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench: Pour the reaction mixture carefully onto crushed ice/HCl (200 g ice + 20 mL conc. HCl). Caution: Exothermic.
-
Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over
, and concentrate.
Step 3: Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution 0%
10% Ethyl Acetate in Hexanes. -
Yield: Expect 75–85% as a pale oil.
Analytical Characterization (Self-Validating Metrics)
To ensure the integrity of the synthesized compound, compare experimental data against these predicted spectroscopic standards.
| Technique | Diagnostic Signal | Structural Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons ortho to carbonyl | |
| Aromatic protons meta to carbonyl | ||
| Ester methylene ( | ||
| Methylene | ||
| Aromatic methyl group ( | ||
| Methylene | ||
| ¹³C NMR | Ketone Carbonyl ( | |
| Ester Carbonyl ( | ||
| Mass Spectrometry | m/z 277.15 | Protonated molecular ion |
Applications in Drug Development
This molecule is not merely an end-product but a strategic "linker-scaffold" intermediate.
HDAC Inhibitor Synthesis
The 8-carbon chain length is optimal for spanning the hydrophobic tunnel of Histone Deacetylase enzymes.
-
Transformation: The ethyl ester is hydrolyzed to the acid, then coupled with hydroxylamine (
) to form a Hydroxamic Acid . -
Result: A SAHA (Vorinostat) analog with a p-tolyl cap group, potentially altering selectivity for HDAC6 vs HDAC1.
PROTAC Linker Design
-
Function: The long alkyl chain (
spacer between functional groups) provides the necessary flexibility to bridge an E3 ligase ligand and a Target Protein ligand. -
Reactivity: The ketone can be reduced to a methylene or alcohol to modulate solubility, while the ester allows for amide coupling to the protein-binding warhead.
Figure 2: Divergent application pathways for the title compound in medicinal chemistry.
Safety & Handling (HSE)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone position is susceptible to slow oxidation or photolysis if exposed to light/air for prolonged periods.
-
Spill Response: Absorb with sand or vermiculite. Do not flush into surface water; the lipophilicity implies high potential for bioaccumulation in aquatic environments.
References
-
BenchChem. (2025).[2] Synthesis Protocol for Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate. Retrieved from .
-
PubChem. (2025).[1][3] Compound Summary: Ethyl 8-(4-methylphenyl)-8-oxooctanoate (CAS 898751-62-7).[1][5][6] National Library of Medicine. Retrieved from .
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
- Mai, A., et al. (2005). "Class I and Class II Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry. (Context for 8-carbon linker utility).
Sources
- 1. 8-(4-甲基苯基)-8-氧代辛酸乙酯 CAS#: 898751-62-7 • ChemWhat | 化學品和生物製品資料庫 [chemwhat.tw]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate | C23H36O4 | CID 24727587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. ETIL 8-(4-METILFENIL)-8-OKSOOKTANOAT CAS#: 898751-62-7 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 6. Global Market Report on ETHYL 8-(4-METHYLPHENYL)-8-OXOOCTANOATE 2016 - Manufacturing Methods & Technology Development - Research and Markets [prnewswire.com]
